molecular formula C3H4Cl2N2O2 B14501227 Dichloroacetylurea CAS No. 63980-73-4

Dichloroacetylurea

Cat. No.: B14501227
CAS No.: 63980-73-4
M. Wt: 170.98 g/mol
InChI Key: NGEDENYFDJSBAU-UHFFFAOYSA-N
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Description

Dichloroacetylurea (chemical formula: C₃H₄Cl₂N₂O₂; molecular weight: 183.98 g/mol) is a chlorinated organic compound featuring a urea moiety (-NHCONH-) linked to a dichloroacetyl group (-Cl₂C(O)-). While direct data on this compound is sparse in the provided evidence, its analogs, such as Dichloroacetic acid (DCA) and Chloramphenicol, suggest applications in pharmaceuticals and agrochemicals. For instance, DCA is studied for its metabolic modulation in cancer therapy , while Chloramphenicol (a dichloroacetamide derivative) is a broad-spectrum antibiotic .

Properties

CAS No.

63980-73-4

Molecular Formula

C3H4Cl2N2O2

Molecular Weight

170.98 g/mol

IUPAC Name

N-carbamoyl-2,2-dichloroacetamide

InChI

InChI=1S/C3H4Cl2N2O2/c4-1(5)2(8)7-3(6)9/h1H,(H3,6,7,8,9)

InChI Key

NGEDENYFDJSBAU-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)NC(=O)N)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloroacetylurea can be synthesized through several methods. One common synthetic route involves the reaction of dichloroacetyl chloride with urea. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows: [ \text{CHCl}_2\text{COCl} + \text{NH}_2\text{CONH}_2 \rightarrow \text{CHCl}_2\text{CONHCONH}_2 + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using dichloroacetyl chloride and urea as starting materials. The reaction is carried out in a suitable solvent, and the product is purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Dichloroacetylurea undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form dichloroacetic acid and urea.

    Oxidation and Reduction: Although less common, this compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Hydrolysis: Typically occurs in the presence of water or aqueous solutions.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

    Substitution Reactions: Various substituted urea derivatives.

    Hydrolysis: Dichloroacetic acid and urea.

    Oxidation and Reduction: Depending on the reagents used, different oxidized or reduced products can be formed.

Scientific Research Applications

Dichloroacetylurea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce dichloroacetyl groups into molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of various chemicals and materials, including herbicides and pharmaceuticals.

Mechanism of Action

The mechanism of action of dichloroacetylurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.

Comparison with Similar Compounds

Dichloroacetic Acid (DCA)

  • Structure : C₂H₂Cl₂O₂.
  • Key Properties :
    • Melting point: 9.7°C; Boiling point: 194°C .
    • High water solubility and acidity (pKa ~1.3) due to electron-withdrawing chlorine atoms.
  • Applications : Used in pharmaceuticals for metabolic disorders and as a chemical intermediate .
  • Toxicity : Hepatotoxic at high doses but therapeutic in controlled settings .

Dichloroacetyl Chloride

  • Structure : C₂HCl₂OCl.
  • Key Properties :
    • Boiling point: 107–108°C; reacts violently with water .
  • Applications : Precursor in synthesizing dichloroacetates and agrochemicals .
  • Toxicity : Highly corrosive; requires careful handling .

Chloramphenicol

  • Structure : C₁₁H₁₂Cl₂N₂O₅.
  • Applications : Broad-spectrum antibiotic targeting bacterial ribosomes .
  • Toxicity : Associated with bone marrow suppression .

Dichloroacetaldehyde

  • Structure : C₂H₂Cl₂O.
  • Key Properties :
    • Boiling point: 90–92°C; volatile and flammable .
  • Applications : Intermediate in organic synthesis .
  • Toxicity : Respiratory and skin irritant .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility Applications Toxicity Profile
This compound C₃H₄Cl₂N₂O₂ 183.98 Not Available Not Available Not Available Antimicrobial (inferred) Limited data
Dichloroacetic Acid C₂H₂Cl₂O₂ 128.94 9.7 194 Water-soluble Pharmaceutical, chemical Hepatotoxic
Dichloroacetyl Chloride C₂HCl₂OCl 147.38 107–108 Reacts with water Chemical synthesis Corrosive
Chloramphenicol C₁₁H₁₂Cl₂N₂O₅ 323.13 150.5 Decomposes Slightly soluble Antibiotic Bone marrow suppression
Dichloroacetaldehyde C₂H₂Cl₂O 112.94 –25 90–92 Soluble in water Chemical intermediate Irritant

Key Research Findings and Contrasts

Reactivity and Stability

  • This compound vs. Dichloroacetyl Chloride : The urea group in this compound likely enhances hydrogen bonding and stability compared to the highly reactive dichloroacetyl chloride, which hydrolyzes readily .
  • This compound vs. Chloramphenicol : Both contain dichloroacetyl groups, but Chloramphenicol’s nitrobenzene moiety enables targeted antibacterial activity, whereas this compound’s urea group may favor broader hydrogen-bond interactions .

Analytical Challenges

For example, Chloramphenicol’s quality control often involves HPLC to monitor impurities .

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